2-(3-nitrophenyl)-1H-imidazole
Overview
Description
Synthesis Analysis
Synthesis of 2-(3-nitrophenyl)-1H-imidazole and its derivatives involves several chemical pathways, including microwave-mediated combinatorial chemistry strategies and conventional synthetic procedures. These methods enable the formation of the compound with specific substituents, optimizing its chemical properties for various applications (Gallagher, Coleman, & O’Shea, 2002).
Molecular Structure Analysis
The molecular structure of 2-(3-nitrophenyl)-1H-imidazole derivatives has been characterized by X-ray crystallography, demonstrating how different substituents affect the compound's geometry and overall structure. For example, the crystal structure analysis of 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole revealed specific hydrogen bonding patterns and a two-dimensional network in the crystal lattice, indicating the impact of nitro substituents on molecular stability and interactions (Wagner & Kubicki, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-(3-nitrophenyl)-1H-imidazole derivatives, such as the synthesis of cyclopalladated complexes of 2-(m-nitrophenyl)imidazolines, highlight the compound's reactivity and potential as a catalyst in chemical transformations, such as the Suzuki reaction under mild conditions (Hao et al., 2010).
Scientific Research Applications
Aldehyde Dehydrogenase Inhibition : Nitrefazole, a 4-nitroimidazole derivative, exhibits a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This research demonstrates the potential application of nitrefazole in understanding and perhaps treating alcohol-related disorders (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Agents : Various imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, have been synthesized and shown to possess potent antimicrobial properties, making them valuable in the development of new antibiotics (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Histamine Antagonists : Certain imidazole isosteres, such as [(4-nitrophenyl)X]alkylimidazole, have been synthesized and evaluated for their potential as H3-receptor histamine antagonists, highlighting their significance in drug development for conditions like allergies and asthma (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).
Corrosion Inhibition : Imidazole derivatives like 2-(4-nitrophenyl)-1H-imidazole have been studied for their effectiveness as corrosion inhibitors, particularly in CO2 saturated environments, suggesting applications in industrial maintenance and material science (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
Chemical Synthesis and Catalysis : Imidazole derivatives play a critical role in various chemical syntheses and catalytic processes, such as the hydrolysis of esters (Motomura, Inoue, Kobayashi, & Aoyama, 1991).
Organic Precursor for Nano Particle Synthesis : These derivatives can also serve as organic precursors for the synthesis of nano materials like zinc oxide particles (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).
Future Directions
While specific future directions for “2-(3-nitrophenyl)-1H-imidazole” are not available, research into similar compounds continues to be of interest. For example, the potential of (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) as a potential antiviral agent for hepatitis B (HBV) and C (HCV) viruses management was investigated .
properties
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKGNWCVRBHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356267 | |
Record name | 2-(3-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-1H-imidazole | |
CAS RN |
13682-18-3 | |
Record name | 2-(3-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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